molecular formula C8H12O4 B2853939 Ethyl 3-oxotetrahydropyran-2-carboxylate CAS No. 122061-03-4

Ethyl 3-oxotetrahydropyran-2-carboxylate

Cat. No.: B2853939
CAS No.: 122061-03-4
M. Wt: 172.18
InChI Key: NDFQAZPUWNIQNX-UHFFFAOYSA-N
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Description

Ethyl 3-oxotetrahydropyran-2-carboxylate is a chemical compound with the CAS Number: 122061-03-4 . It has a molecular weight of 172.18 and its IUPAC name is ethyl 3-oxotetrahydro-2H-pyran-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds . These include 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 259.3±40.0 °C at 760 mmHg . The compound is an oil at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Phosphine-Catalyzed Annulation

    Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate, a relative of Ethyl 3-oxotetrahydropyran-2-carboxylate, in phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines, highlighting its utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

  • Isoxazole-Oxazole Conversion

    Doleschall and Seres (1988) explored a base-catalyzed ring transformation involving Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate, demonstrating a process for synthesizing valuable chemical intermediates (Doleschall & Seres, 1988).

  • Corrosion Inhibition Properties

    Dohare et al. (2017) studied the corrosion inhibition properties of derivatives like Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, revealing its potential in industrial applications (Dohare et al., 2017).

  • Multi-Component Reactions (MCRs) and Transformations

    Wang et al. (2012) utilized Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate in MCRs, showing its role in synthesizing fluorinated heterocyclic compounds (Wang et al., 2012).

  • Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

    Lebedˈ et al. (2012) demonstrated the use of Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate in synthesizing pyrazolo[3,4-b]pyridin-3-ones, an important class of heterocyclic compounds (Lebedˈ et al., 2012).

  • Synthesis of 2-Oxo-2H-pyran-5-carboxylate Derivatives

    Kvitu (1990) described a method for synthesizing 2-oxo-2H-pyran-5-carboxylate derivatives, highlighting the versatility of this compound in organic synthesis (Kvitu, 1990).

Medicinal Chemistry and Drug Development

  • Inhibitors for 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase

    Prugh et al. (1990) synthesized derivatives like trans-6-[2-(substituted-1-naphthyl)ethyl]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones, which inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis (Prugh et al., 1990).

  • Anti-Tumor Activity

    Wang et al. (2011) reported the anti-proliferative activities of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates against various cancer cell lines, indicating potential applications in cancer treatment (Wang et al., 2011).

Safety and Hazards

Ethyl 3-oxotetrahydropyran-2-carboxylate has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

ethyl 3-oxooxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFQAZPUWNIQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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